molecular formula C8H10ClNO4S B2508616 4-Chloro-2,5-dimethoxybenzenesulfonamide CAS No. 106038-02-2

4-Chloro-2,5-dimethoxybenzenesulfonamide

Cat. No. B2508616
CAS RN: 106038-02-2
M. Wt: 251.68
InChI Key: IAKZEAFYEZNRRS-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2,5-dimethoxybenzenesulfonamide is a derivative of benzenesulfonamide with a chloro and two methoxy groups attached to the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some properties and reactions of 4-Chloro-2,5-dimethoxybenzenesulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions with chlorosulfonic acid or other sulfonating agents. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-substituted benzenesulfonamide with chlorosulfonic acid . Similarly, 4,5-dimethoxy-2-carboethoxymethylbenzenesulfonamides were prepared by reacting ammonia and primary and secondary amines with benzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of 4-Chloro-2,5-dimethoxybenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate was confirmed using single-crystal data . The molecular structure of 4-Chloro-2,5-dimethoxybenzenesulfonamide would likely show a similar zwitterionic form due to the presence of the sulfonamide group.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. The antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives was assessed, indicating that these compounds can interact with biological targets . The reactivity of 4-Chloro-2,5-dimethoxybenzenesulfonamide could be explored in a similar manner, potentially leading to applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be characterized using spectroscopic and thermogravimetric techniques. For example, a copper(II) complex with 4-chloro-2-nitrobenzenosulfonamide was investigated using thermogravimetric analyses and various spectroscopic methods . These techniques could be employed to determine the properties of 4-Chloro-2,5-dimethoxybenzenesulfonamide, such as its thermal stability and electronic characteristics.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2,5-dimethoxybenzenesulfonamide is utilized in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides, highlighting its role in producing pharmacologically active molecules (Catsoulacos & Camoutsis, 1976).

Pharmaceutical Research

In pharmaceutical research, 4-Chloro-2,5-dimethoxybenzenesulfonamide has been a key component in developing molecules with significant pharmacological activities. It has been used in the synthesis and evaluation of sulfonamide-containing compounds due to their importance as pharmacophores (Shakuntala et al., 2017).

Vaccine Adjuvants

A notable application is in the development of vaccine adjuvants. It has been identified as a compound that activates innate immunity via mitochondrial stress pathways. This unconventional pathway of stimulating innate immunity makes it a potential candidate for enhancing the efficacy of vaccines (Sato-Kaneko et al., 2021).

Sensor Development

4-Chloro-2,5-dimethoxybenzenesulfonamide has been used in the development of sensors, particularly for detecting heavy metal ions. For example, it has been incorporated into glassy carbon electrodes for sensing Co2+ ions, demonstrating its utility in environmental monitoring and healthcare (Sheikh et al., 2016).

Antifungal and Antiviral Activities

The compound has been investigated for its antifungal and anti-HIV activities. This application highlights its potential in developing treatments for infectious diseases (Zareef et al., 2007).

Computational Studies

Computational studies involving 4-Chloro-2,5-dimethoxybenzenesulfonamide have been conducted to understand its structural and electronic properties, which are crucial for optimizing its function in various applications (Murthy et al., 2018).

Safety and Hazards

The safety information for 4-Chloro-2,5-dimethoxybenzenesulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-chloro-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKZEAFYEZNRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethoxybenzenesulfonamide

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